2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
Overview
Description
2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes a chlorinated benzene ring, a methoxyphenoxy group, and a propoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-1,3-dimethylbenzene and 2-methoxyphenol.
Formation of Propoxy Linkage: The first step involves the formation of the propoxy linkage by reacting 2-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate.
Substitution Reaction: The resulting 3-(2-methoxyphenoxy)propanol is then reacted with 2-chloro-1,3-dimethylbenzene under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chlorinated benzene ring can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.
Reduction: Formation of 2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylcyclohexane.
Substitution: Formation of 2-amino-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.
Scientific Research Applications
2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene depends on its specific application:
Biological Activity: It may interact with cellular proteins or enzymes, inhibiting their function or altering their activity. The methoxyphenoxy group can enhance its binding affinity to certain biological targets.
Chemical Reactivity: The presence of the chlorine atom and the methoxy group can influence its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-dimethylbenzene: Lacks the propoxy and methoxyphenoxy groups, making it less complex and less versatile.
2-methoxyphenol: Contains the methoxy group but lacks the chlorinated benzene ring and the propoxy linkage.
3-chloropropanol: A simpler compound that serves as a building block in the synthesis of more complex molecules.
Uniqueness
2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-11-15(12-14(2)18(13)19)21-9-6-10-22-17-8-5-4-7-16(17)20-3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOFHAHVICGRKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCOC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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